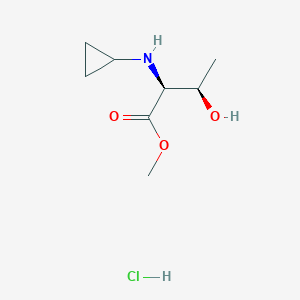

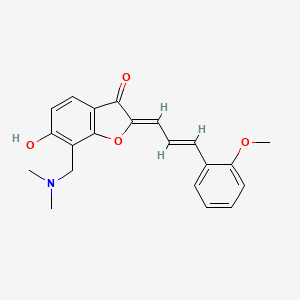

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis approaches for benzofuran derivatives involve palladium-catalyzed reactions, offering a reliable method for producing a wide range of compounds. This includes the formation of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones, showcasing the versatility in structural modification and synthesis efficiency (Wenjing Zhu et al., 2023).

Molecular Structure Analysis

Molecular conformation studies, such as those on 6-[1,2-(Z)-Bis(methoxycarbonyl)vinyl]amino-5-dimethylamino-2-methoxy-3-methyl-4(3H)-pyrimidinone, reveal the significance of intramolecular hydrogen bonding in determining the solid-state structure of benzofuran derivatives (J. N. Low et al., 1996).

Chemical Reactions and Properties

Benzofuran compounds engage in various chemical reactions, including interactions with organozinc compounds leading to the formation of specific structures, reflecting their reactive nature and potential for forming complex molecules (G. Coates & D. Ridley, 1966).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The detailed analysis of these properties helps in understanding the material characteristics and potential utility.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with different chemical groups, define the applicability of benzofuran derivatives in synthetic chemistry and potential pharmaceutical applications. Studies on reactions involving methyl 2-benzoylamino-3-dimethylaminopropenoate showcase the versatility and broad range of reactions benzofuran compounds can undergo, leading to diverse derivatives (Brina Ornik et al., 1990).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

In the domain of organic synthesis, the compound exhibits significance as a reactant or product in complex chemical transformations. For instance, studies on methoxycarbonylation of alkynes catalyzed by palladium complexes highlight the creation of unsaturated esters or cascade reactions leading to α,ω-diesters, underscoring the compound's role in synthesizing valuable organic molecules (Magro et al., 2010). This reaction mechanism showcases the efficiency and regioselectivity of such processes, which are fundamental in developing pharmaceuticals and agrochemicals.

Electrochemical Behavior

The electrochemical properties of similar unsymmetrical dihydropyridines have been studied, illustrating the compound's potential in electrochemical applications and synthetic chemistry (David et al., 1995). Understanding the electrochemical behavior of such compounds can lead to advancements in developing new materials for energy storage and conversion technologies.

Photophysical Properties

Research into the photophysical properties of related benzofuran derivatives has implications for developing novel materials with specific optical characteristics. Studies on aurone derivatives, for example, have revealed their potential in applications requiring two-photon excited fluorescence, such as in bioimaging and photodynamic therapy (Ma et al., 2013). These properties are critical for advancing fluorescent probes and materials in medical diagnostics and research.

Eigenschaften

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-22(2)13-16-17(23)12-11-15-20(24)19(26-21(15)16)10-6-8-14-7-4-5-9-18(14)25-3/h4-12,23H,13H2,1-3H3/b8-6+,19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRLTBCTIQEUEM-YZFGBBDKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide](/img/structure/B2495424.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)

![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)